

An In-depth Technical Guide to the Chemical Structure of Angustine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Angustine, a naturally occurring alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure of **Angustine**, including its key identifiers, physicochemical properties, and spectroscopic data. Furthermore, this document outlines the biosynthetic pathway of **Angustine** and details a representative synthetic protocol. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Identity and Structure

Angustine is a complex heterocyclic molecule belonging to the class of beta-carboline alkaloids.[1] Its core structure consists of a pentacyclic ring system.

Table 1: Chemical Identifiers for Angustine



Identifier	Value	Source
IUPAC Name	19-ethenyl-3,13,17- triazapentacyclo[11.8.0.0 ² ,1 ⁰ .0 ⁴ , ⁹ .0 ¹⁵ ,2 ⁰]henicosa- 1(21),2(10),4,6,8,15(20),16,18- octaen-14-one	PubChem[1]
SMILES	C=CC1=CN=CC2=C1C=C3C4 =C(CCN3C2=O)C5=CC=CC= C5N4	PubChem[1]
InChI	InChI=1S/C20H15N3O/c1-2- 12-10-21-11-16-15(12)9-18- 19-14(7-8-23(18)20(16)24)13- 5-3-4-6-17(13)22-19/h2-6,9- 11,22H,1,7-8H2	PubChem[1]
CAS Number	40041-96-1	LookChem[2], PubChem[1]
Molecular Formula	C20H15N3O	LookChem[2], PubChem[1]
Molecular Weight	313.35 g/mol	LookChem[2]
Appearance	Yellow Powder	BOC Sciences[3]

Spectroscopic Data

The structural elucidation of **Angustine** has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Key Spectroscopic Data for Angustine



Technique	Key Observations	Source
¹³ C NMR	Data available in spectral databases.	PubChem[1]
GC-MS	Fragmentation patterns available for identification.	PubChem[1]
LC-MS	Precursor Type: [M+H]+, m/z: 314.129	PubChem[1]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A detailed experimental protocol for acquiring high-resolution mass spectrometry data for **Angustine**, based on typical procedures for natural product analysis, is provided below.

Objective: To determine the accurate mass of **Angustine** and confirm its elemental composition.

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer, coupled with a liquid chromatography (LC) system.

Methodology:

- Sample Preparation: A stock solution of **Angustine** is prepared by dissolving a precisely weighed amount of the compound (e.g., 1 mg) in a suitable solvent (e.g., 1 mL of methanol or acetonitrile) to a final concentration of 1 mg/mL. A working solution of 1 μg/mL is then prepared by serial dilution.
- Chromatographic Separation (LC):
 - Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μm particle size).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.



- Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Mass Spectrometry (MS):
 - Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
 - Capillary Voltage: 3.5 kV.
 - Sampling Cone Voltage: 30 V.
 - Source Temperature: 120 °C.
 - Desolvation Temperature: 350 °C.
 - Desolvation Gas Flow: 800 L/hr.
 - Mass Range: m/z 50-1000.
 - Acquisition Mode: Full scan mode for accurate mass measurement.
- Data Analysis: The acquired data is processed using the instrument's software. The accurate
 mass of the protonated molecule ([M+H]+) is determined, and the elemental composition is
 calculated and compared with the theoretical value for C20H16N3O+.

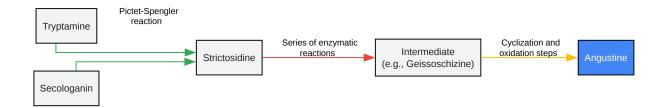
Synthesis and Biosynthesis

Angustine is a natural product found in various plant species, including Strychnos johnsonii and Nauclea subdita.[1][4]

Biosynthesis of Angustine

The biosynthesis of **Angustine** in plants is believed to follow the general pathway for terpenoid indole alkaloids. This intricate process originates from the precursors tryptamine and secologanin.





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Caption: Proposed biosynthetic pathway of Angustine.

Conclusion

This technical guide has provided a detailed overview of the chemical structure of **Angustine**, a naturally occurring beta-carboline alkaloid. The compilation of its chemical identifiers, physicochemical properties, and spectroscopic data serves as a valuable resource for researchers. The outlined biosynthetic pathway and a representative synthetic protocol offer insights into the formation and potential laboratory synthesis of this complex molecule. Further investigation into the pharmacological properties of **Angustine** is warranted to explore its full therapeutic potential.

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